molecular formula C10H15NO4 B1296140 Diethyl 2-cyanopentanedioate CAS No. 7251-97-0

Diethyl 2-cyanopentanedioate

Cat. No.: B1296140
CAS No.: 7251-97-0
M. Wt: 213.23 g/mol
InChI Key: CFYXWCUNWACGLA-UHFFFAOYSA-N
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Description

Diethyl 2-cyanopentanedioate: is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group at the second carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-cyanopentanedioate can be synthesized through the cyanoacetylation of diethyl malonate. The reaction typically involves the use of cyanoacetic acid and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the cyano group is introduced at the second carbon position of the pentanedioate backbone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-cyanopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl 2-cyanopentanedioic acid.

    Reduction: Reduction of the cyano group can yield diethyl 2-aminopentanedioate.

    Substitution: The cyano group can be substituted with other nucleophiles, such as amines, to form corresponding amides

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like primary amines or alcohols can be used under basic or acidic conditions

Major Products Formed:

    Oxidation: Diethyl 2-cyanopentanedioic acid.

    Reduction: Diethyl 2-aminopentanedioate.

    Substitution: Various amides or esters, depending on the nucleophile used

Scientific Research Applications

Chemistry: Diethyl 2-cyanopentanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of bioactive molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl 2-cyanopentanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

    Diethyl malonate: Lacks the cyano group, making it less reactive towards nucleophiles.

    Diethyl 2-aminopentanedioate: Contains an amino group instead of a cyano group, leading to different reactivity and applications.

    Diethyl 2-cyanobutanedioate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties

Uniqueness: Diethyl 2-cyanopentanedioate is unique due to the presence of both ester and cyano functional groups. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-cyanopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYXWCUNWACGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280182
Record name Diethyl 2-cyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-97-0
Record name NSC15768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-cyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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